

# Structure-activity relationship of leflunomide analogs as PfDHODH inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PfDHODH-IN-1*

Cat. No.: *B3417784*

[Get Quote](#)

## Leflunomide Analogs as PfDHODH Inhibitors: A Comparative Guide

An Objective Analysis of Structure-Activity Relationships and Performance Data for Researchers in Drug Development

Leflunomide, an established immunosuppressive drug, and its active metabolite, teriflunomide (A77 1726), have garnered attention for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1][2]</sup> This pathway is essential for the proliferation of the malaria parasite, *Plasmodium falciparum*, which, unlike its human host, cannot salvage pyrimidines.<sup>[3]</sup> Consequently, *P. falciparum* DHODH (PfDHODH) has emerged as a promising target for antimalarial chemotherapy.<sup>[4]</sup> This guide provides a comparative analysis of the structure-activity relationship (SAR) of leflunomide analogs as inhibitors of PfDHODH, presenting available experimental data and methodologies to inform future drug discovery efforts.

## Performance of Leflunomide Analogs Against PfDHODH

The active metabolite of leflunomide, A77 1726, is a potent inhibitor of mammalian DHODH but exhibits significantly weaker activity against the parasite enzyme.<sup>[5]</sup> This species selectivity has been a critical challenge in the development of leflunomide-based antimalarials. Structure-

based drug design efforts have been undertaken to improve the potency of these analogs against PfDHODH.

A study involving the synthesis of 26 analogs of A77 1726, guided by the co-crystal structure of A77 1726 with PfDHODH, sought to enhance inhibitory activity. Despite these efforts, the most potent analog identified in this series only achieved an IC<sub>50</sub> value of 4  $\mu$ M against PfDHODH. Notably, nearly all the synthesized compounds demonstrated greater potency against human DHODH (hDHODH), highlighting the difficulty in reversing the selectivity profile of this chemical scaffold.

For context, the inhibitory concentrations of A77 1726 against mammalian DHODH are substantially lower, with reported IC<sub>50</sub> values in the range of 19-53 nM for the rat enzyme and 0.5-2.3  $\mu$ M for the human enzyme.

| Compound                        | Target Enzyme | IC <sub>50</sub> | Reference |
|---------------------------------|---------------|------------------|-----------|
| Best-performing A77 1726 Analog | PfDHODH       | 4 $\mu$ M        |           |
| A77 1726 (Teriflunomide)        | Human DHODH   | ~0.5-2.3 $\mu$ M |           |
| A77 1726 (Teriflunomide)        | Rat DHODH     | ~19-53 nM        |           |

## Structure-Activity Relationship (SAR) Insights

The X-ray crystal structure of PfDHODH in complex with A77 1726 reveals that the inhibitor binds in the same pocket as it does in the human enzyme. However, the amino acid residues that form the binding pocket are not well conserved between the two species, which accounts for the observed species-specific inhibition.

Computational studies focusing on analogs of teriflunomide have explored the role of intramolecular hydrogen bonds (IHBs) in their inhibitory potential against PfDHODH. These theoretical analyses, which include quantum mechanical methods and molecular docking, suggest that the strength of IHBs within the analog structure can influence its binding energy to the PfDHODH enzyme. While these computational models provide a basis for understanding

inhibitor-enzyme interactions, they have yet to translate into the development of leflunomide analogs with potent, experimentally verified anti-plasmodial activity.

## Experimental Protocols

The evaluation of PfDHODH inhibitors is typically conducted using an in vitro enzymatic assay. A widely used method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

### PfDHODH Inhibition Assay Protocol

This protocol is adapted from methodologies used in high-throughput screening for PfDHODH inhibitors.

**Objective:** To determine the in vitro inhibitory activity of test compounds against recombinant PfDHODH.

**Principle:** The enzymatic activity of DHODH is measured by monitoring the reduction of DCIP at 600 nm. The enzyme catalyzes the oxidation of L-dihydroorotate to orotate, with decylubiquinone acting as an electron acceptor. The reduced decylubiquinone then reduces DCIP, leading to a decrease in absorbance.

**Materials:**

- Recombinant PfDHODH enzyme
- HEPES buffer (100 mM, pH 8.0)
- NaCl (150 mM)
- Glycerol (5%)
- Triton X-100 (0.05%)
- L-dihydroorotate
- Decylubiquinone

- 2,6-dichloroindophenol (DCIP)
- Test compounds dissolved in DMSO
- 384-well microplates
- Spectrophotometer (plate reader)

**Procedure:**

- Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.
- Prepare a solution of the substrates in the assay buffer: 175  $\mu$ M L-dihydroorotate, 18  $\mu$ M decylubiquinone, and 95  $\mu$ M DCIP.
- Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., no enzyme, no inhibitor).
- Add the PfDHODH enzyme to the wells. The final concentration of the enzyme should be optimized for the assay (e.g., 12.5 nM).
- Initiate the reaction by adding the substrate solution to all wells. The final assay volume is typically 50  $\mu$ L.
- Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
- Measure the absorbance at 600 nm using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

## Visualizing Key Concepts

To better illustrate the context of this research, the following diagrams represent the general workflow of PfDHODH inhibitor discovery and the key structural components of the leflunomide scaffold.



[Click to download full resolution via product page](#)

PfDHODH Inhibitor Discovery Workflow

[Click to download full resolution via product page](#)**Key Moieties of the Teriflunomide Scaffold**

## Conclusion and Future Directions

While leflunomide and its active metabolite A77 1726 are effective inhibitors of human DHODH, their analogs have demonstrated limited potential as direct leads for potent PfDHODH inhibitors. The inherent selectivity of this scaffold for the mammalian enzyme over the parasite counterpart presents a significant hurdle. Structure-activity relationship studies have not yet yielded analogs with the nanomolar potency typically sought for progression in antimalarial drug discovery pipelines.

The research community has largely shifted focus to other, more promising scaffolds that exhibit high potency and selectivity for PfDHODH, such as the triazolopyrimidines and pyrimidones. These alternative chemotypes have demonstrated low nanomolar activity against the parasite enzyme and represent more viable starting points for the development of novel antimalarial agents. Future efforts in targeting PfDHODH will likely continue to build upon these more selective and potent inhibitor series. The lessons learned from the SAR of leflunomide analogs, however, remain valuable in understanding the subtleties of the inhibitor binding pocket of DHODH across different species.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Intramolecular Hydrogen Bond on the Active Metabolite Analogs of Leflunomide for Blocking the Plasmodium falciparum Dihydroorotate Dehydrogenase Enzyme: QTAIM, NBO, and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Structure-activity relationship of leflunomide analogs as PfDHODH inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3417784#structure-activity-relationship-of-leflunomide-analogs-as-pfdhodh-inhibitors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)